Spiro[4.4] Ring Conformation Constraint
The [4.4] spiro ring size of this compound creates distinct conformational constraints relative to commercially available [3.5] analogs such as tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1408076-15-2) and [4.5] analogs [1]. Spiro[4.4] systems exhibit a nearly orthogonal arrangement of the two rings with a dihedral angle of approximately 87-93°, whereas spiro[3.5] systems adopt a more planar geometry (dihedral angle approximately 45-60°) and spiro[4.5] systems show intermediate flexibility [1].
| Evidence Dimension | Spiro ring dihedral angle (conformational constraint) |
|---|---|
| Target Compound Data | Spiro[4.4] system: dihedral angle approximately 87-93° |
| Comparator Or Baseline | Spiro[3.5] system: dihedral angle approximately 45-60°; Spiro[4.5] system: intermediate flexibility |
| Quantified Difference | Approximately 30-50° difference in ring orientation vs. [3.5] analogs |
| Conditions | Computational conformational analysis of spirocyclic scaffolds |
Why This Matters
This conformational difference determines whether a compound can access specific protein binding pockets, directly impacting the viability of SAR campaigns.
- [1] Carreira, E. M., et al. Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. 2019; 119(18): 10241-10303. View Source
